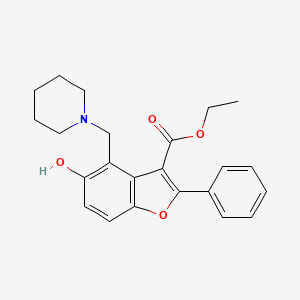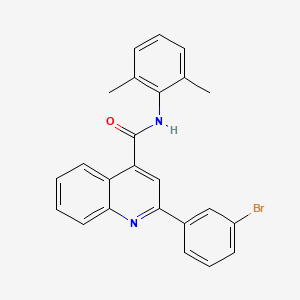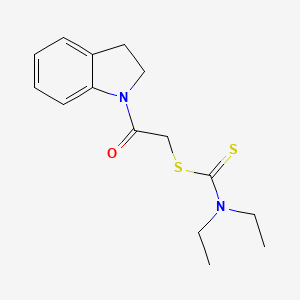![molecular formula C24H36N2O3S B11652855 N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11652855.png)
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound that belongs to the class of amines It is characterized by the presence of a dibutylamine group attached to a hydroxypropyl chain, which is further linked to a benzenesulfonamide moiety substituted with a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps:
Formation of the Hydroxypropyl Chain: The initial step involves the preparation of the hydroxypropyl chain through a reaction between an appropriate alcohol and an epoxide under basic conditions.
Attachment of the Benzenesulfonamide Group: The hydroxypropyl chain is then reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide derivative.
Substitution with the Methylphenyl Group: The benzenesulfonamide derivative is further reacted with a methylphenyl halide under nucleophilic substitution conditions to introduce the methylphenyl group.
Formation of the Dibutylamine Group: Finally, the dibutylamine group is introduced through a reaction with dibutylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzenesulfonamide group can be reduced to form the corresponding amine.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DIBUTYLAMINE: A simpler amine with similar structural features but lacking the hydroxypropyl and benzenesulfonamide groups.
N,N-DIBUTYL-2-HYDROXY-4-METHOXYBENZAMIDE: A compound with a similar amine structure but different substituents on the aromatic ring.
Uniqueness
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler amines
Eigenschaften
Molekularformel |
C24H36N2O3S |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H36N2O3S/c1-4-6-17-25(18-7-5-2)19-23(27)20-26(22-15-13-21(3)14-16-22)30(28,29)24-11-9-8-10-12-24/h8-16,23,27H,4-7,17-20H2,1-3H3 |
InChI-Schlüssel |
SMLSXVDIWLRDJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)
![(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652789.png)
![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)

![8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11652800.png)
![(2Z)-2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11652804.png)


![N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11652812.png)
![4-chloro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11652818.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11652824.png)
![4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11652827.png)
![2-({2-[(2-Methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652831.png)
![3-(3,4-dimethoxyphenyl)-11-(3-methoxy-4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11652850.png)
